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Abstract
Ceftobiprole, marketed as Zevtera and Mabelio, represents a significant advancement in the

cephalosporin class of antibiotics.[1] As a fifth-generation agent, its hallmark is a broad

spectrum of activity that includes difficult-to-treat Gram-positive pathogens, notably methicillin-

resistant Staphylococcus aureus (MRSA), alongside coverage of many Gram-negative

bacteria.[2][3] Its development was a targeted effort to address the growing challenge of

antimicrobial resistance. Administered intravenously as the prodrug ceftobiprole medocaril to

enhance solubility, it is rapidly converted in the body to its active form.[4][5] This guide provides

a comprehensive overview of the discovery, preclinical and clinical development, mechanism of

action, and regulatory milestones of ceftobiprole, intended for researchers and drug

development professionals.

Discovery and Design Rationale
The development of ceftobiprole was driven by the urgent need for new β-lactam antibiotics

effective against MRSA. Resistance in MRSA is primarily mediated by the mecA gene, which

encodes for a modified Penicillin-Binding Protein, PBP2a.[5][6] PBP2a has a low affinity for

most β-lactam antibiotics, rendering them ineffective.[6]
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The design of ceftobiprole incorporated specific structural modifications to overcome this

challenge:

C-3 Side Chain: A novel pyrrolidinone-3-ylidenemethyl group was specifically engineered to

create a strong binding affinity to the allosteric site of PBP2a in staphylococci and PBP2x in

pneumococci.[7]

C-7 Side Chain: An aminothiazoyl-hydroxyimino group, common in later-generation

cephalosporins, provides stability against hydrolysis by many common β-lactamases,

particularly staphylococcal penicillinase.[7]

This dual-feature design allows ceftobiprole to effectively inhibit the transpeptidase activity of

essential PBPs even in resistant strains. Due to poor water solubility, the active drug was

formulated as a water-soluble ester prodrug, ceftobiprole medocaril, which is rapidly cleaved

by plasma esterases into active ceftobiprole after intravenous administration.[4][7]

Mechanism of Action
Like all β-lactam antibiotics, ceftobiprole's bactericidal activity stems from the inhibition of

bacterial cell wall synthesis.[8][9] It covalently binds to the active site of essential penicillin-

binding proteins (PBPs), which are the transpeptidases responsible for the final steps of

peptidoglycan synthesis.[1][9] This inactivation leads to the arrest of cell wall construction,

resulting in cell lysis and bacterial death.[2]

Ceftobiprole's broad spectrum is a result of its high affinity for a range of PBPs across different

species:[1][2][10]

Staphylococcus aureus (including MRSA): High affinity for PBP2a.[1]

Streptococcus pneumoniae (penicillin-resistant): Potent binding to PBP2x and PBP2b.[1][3]

Enterococcus faecalis: Binds to PBP5.[1]

Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa): Strong binding to

essential PBPs like PBP2 and PBP3.[2]
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Caption: Ceftobiprole's mechanism of action via PBP inhibition.

Preclinical Development
In Vitro Studies
Ceftobiprole has demonstrated potent in vitro activity against a wide array of Gram-positive

and Gram-negative pathogens. Early studies established its efficacy against clinical isolates,

including multidrug-resistant strains.[11][12]

Table 1: Summary of In Vitro Activity (MIC) of Ceftobiprole
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Organism MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)

Staphylococcus aureus
(MSSA)

0.25 - 0.5 0.5 - 1

Staphylococcus aureus

(MRSA)
1 - 2 2 - 4

Streptococcus pneumoniae

(Penicillin-S)
≤0.03 ≤0.03 - 0.06

Streptococcus pneumoniae

(Penicillin-R)
0.12 - 0.25 0.25 - 0.5

Enterococcus faecalis 2 - 4 4 - 8

Haemophilus influenzae ≤0.06 ≤0.06 - 0.12

Escherichia coli 0.12 - 0.25 0.5 - 4

Pseudomonas aeruginosa 2 - 8 16 - >32

Note: Values are compiled from various surveillance studies. Specific MICs can vary by region

and strain.[11][12]

In Vivo Animal Models
The in vivo efficacy of ceftobiprole was confirmed in various animal infection models, which

were crucial for establishing its pharmacokinetic/pharmacodynamic (PK/PD) profile.[13]

Experimental Protocol: Murine Thigh and Lung Infection Models

Animal Model: Neutropenic mice are typically used to evaluate the drug's efficacy

independent of the host immune system. Neutropenia is induced by injecting

cyclophosphamide intraperitoneally on days -4 and -1 before infection.[13]

Infection: A bacterial suspension of a specific strain (e.g., MRSA, PRSP) is injected into the

thigh muscle or instilled intranasally for lung infection.[13]
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Treatment: At a set time post-infection (e.g., 2 hours), ceftobiprole is administered

subcutaneously or intravenously at various doses and schedules (dose fractionation

studies).[13]

Pharmacokinetics: Blood samples are collected at multiple time points to determine serum

drug concentrations using a microbiological assay or LC-MS.[13]

Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the

thigh or lung tissue is homogenized. The number of colony-forming units (CFU) is

determined by plating serial dilutions. Efficacy is measured as the change in log₁₀ CFU

compared to the initial bacterial load.[13]

These studies consistently demonstrated that the PK/PD index best correlated with

ceftobiprole's efficacy is the percentage of the dosing interval that the free drug concentration

remains above the minimum inhibitory concentration (%fT > MIC).[13]

Table 2: Summary of In Vivo Pharmacodynamic Parameters

Parameter Finding

PK/PD Index %fT > MIC (Time-dependent killing)[13]

Static Dose Target (%fT > MIC)
S. aureus: 14-28%S. pneumoniae: 15-

22%Enterobacteriaceae: 36-45%[13]

In Vivo PAE (MRSA) 3.8 to 4.8 hours[13]

In Vivo PAE (PRSP) 0 to 0.8 hours[13]

PAE: Post-Antibiotic Effect

Pharmacokinetics and Metabolism
Ceftobiprole is administered as the prodrug ceftobiprole medocaril, which is essential for its

formulation.[5]
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Caption: Activation and elimination pathway of ceftobiprole.

Conversion to the active moiety, ceftobiprole, is rapid and complete, mediated by non-specific

plasma esterases.[10][14] Ceftobiprole itself undergoes minimal metabolism, with about 4%

being converted to an inactive open-ring metabolite.[8][9] The drug is primarily eliminated

unchanged through renal excretion via glomerular filtration.[10]

Table 3: Key Pharmacokinetic Parameters of Ceftobiprole

Parameter Value

Bioavailability (IV) 100%[8][9]

Mean Cₘₐₓ (multiple doses) 33.0 µg/mL[8]

Mean AUC₀₋₈ₕ (multiple doses) 102 µg*h/mL[8]

Plasma Protein Binding ~16%[9][10]

Volume of Distribution (Vd) 15.5 - 18.0 L[8][9]

Elimination Half-life (t½) ~3 hours[10]

| Primary Route of Elimination | Renal[9][10] |
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Clinical Development and Efficacy
Ceftobiprole's efficacy and safety were established through a series of robust Phase III clinical

trials for several indications.
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Caption: Generalized workflow for a Phase III clinical trial.

Clinical Trial Protocols
General Design: The pivotal trials were typically multicenter, randomized, double-blind, active-

controlled studies designed to establish non-inferiority to a standard-of-care comparator.

Patient Population: Patients meeting specific diagnostic criteria for the infection under study

(e.g., CABP, SAB) were enrolled.[15][16]

Randomization: Patients were randomized, often in a 1:1 ratio, to receive either ceftobiprole
or the comparator drug(s).[15]

Blinding: A double-dummy design was often used to maintain blinding when the comparator

agents had different dosing schedules or routes of administration.[15]

Primary Endpoint: The primary measure of efficacy was typically the clinical cure rate at a

"Test-of-Cure" (TOC) visit, which occurred 7-14 days after the end of therapy. Non-inferiority

was declared if the lower bound of the 95% confidence interval for the treatment difference

was above a pre-specified margin (e.g., -15%).[11][15]

Table 4: Summary of Pivotal Phase III Clinical Trial Results
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Indication
Trial
Identifier

Comparat
or(s)

Primary
Endpoint

Ceftobipr
ole Cure
Rate

Comparat
or Cure
Rate

Outcome

S. aureus

Bacteremi

a (SAB)

ERADICA
TE
(NCT0313
7235)

Daptomy
cin (+/-
Aztreona
m)

Overall
Success
at Day 70

69.8% 68.7%
Non-
inferior[1
7]

Acute

Bacterial

Skin & Skin

Structure

Infections

(ABSSSI)

TARGET

(NCT0313

7173)

Vancomyci

n +

Aztreonam

Early

Clinical

Response

(48-72h)

91.3% 88.1%

Non-

inferior[18]

[19]

Community

-Acquired

Pneumonia

(CABP) -

Adults

NCT00210

964

Ceftriaxone

(+/-

Linezolid)

Clinical

Cure at

TOC

76.4% 79.3%

Non-

inferior[17]

[18]

| Hospital-Acquired Pneumonia (HAP) | NCT00229092 | Ceftazidime + Linezolid | Clinical Cure

at TOC | 49.8% vs 52.8% (Clinically Evaluable) | 68.8% vs 71.0% (Microbiologically Evaluable)

| Non-inferior[1] |

Regulatory History
Ceftobiprole's path to market was lengthy. An initial submission to the European Medicines

Agency (EMA) received a negative opinion in 2010 due to concerns about data quality and

inconsistencies in pivotal studies.[8][14] After Basilea Pharmaceutica regained the rights and

conducted new pivotal trials, the drug achieved regulatory success.

First Approval: Canada, October 2017, for CAP and HAP (excluding VAP).[7][8]

European Approval: Approved in multiple European countries for HAP (excluding VAP) and

CAP.[1]
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FDA Approval: United States, April 3, 2024.[17][19][20] The FDA approved ceftobiprole for:

Adults with Staphylococcus aureus bacteremia (SAB), including right-sided infective

endocarditis.[19]

Adults with acute bacterial skin and skin structure infections (ABSSSI).[19]

Adult and pediatric patients (3 months and older) with community-acquired bacterial

pneumonia (CABP).[19][21]

Conclusion
The development of ceftobiprole is a testament to rational drug design aimed at overcoming

specific resistance mechanisms. Its journey highlights the rigorous and often prolonged

process of bringing a new antibiotic from concept to clinical use. With its potent activity against

MRSA and a broad range of other pathogens, ceftobiprole provides a valuable new option for

treating several serious and life-threatening bacterial infections. Its clinical utility will continue to

be defined as it is integrated into therapeutic practice and as post-market surveillance data

accumulates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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